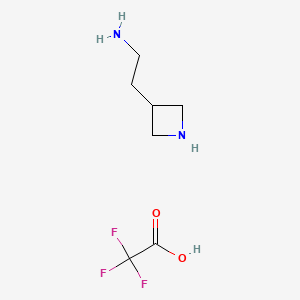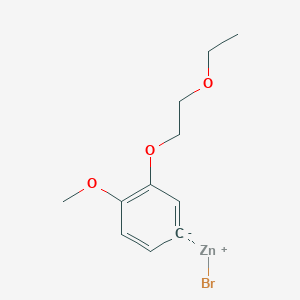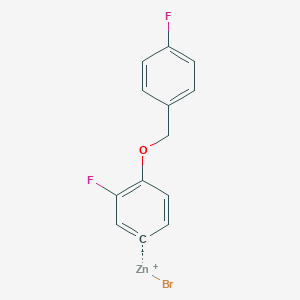![molecular formula C8H4Br2SZn B14884804 (3-BromobenZo[b]thiophen-2-yl)Zinc bromide](/img/structure/B14884804.png)
(3-BromobenZo[b]thiophen-2-yl)Zinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Bromobenzo[b]thiophen-2-yl)zinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is a reagent that facilitates the formation of carbon-carbon bonds, making it valuable in the synthesis of complex organic molecules.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of (3-Bromobenzo[b]thiophen-2-yl)zinc bromide typically involves the reaction of 3-bromobenzo[b]thiophene with zinc in the presence of a halogenating agent. The reaction is carried out in an anhydrous environment to prevent the hydrolysis of the organozinc compound. The process can be summarized as follows:
Starting Materials: 3-bromobenzo[b]thiophene, zinc powder, and a halogenating agent (e.g., bromine).
Reaction Conditions: The reaction is conducted in an inert atmosphere (e.g., under nitrogen or argon) to avoid moisture and oxygen. The solvent used is typically tetrahydrofuran (THF) due to its ability to stabilize organozinc compounds.
Procedure: The 3-bromobenzo[b]thiophene is dissolved in THF, and zinc powder is added. The mixture is stirred, and the halogenating agent is slowly added to initiate the reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Scaling Up: Using larger reactors and quantities of reagents.
Automation: Employing automated systems to control the addition of reagents and maintain reaction conditions.
Purification: Utilizing techniques such as distillation or crystallization to purify the final product.
化学反応の分析
Types of Reactions
(3-Bromobenzo[b]thiophen-2-yl)zinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Common reagents include palladium or nickel catalysts, which facilitate the coupling reactions.
Conditions: Reactions are typically carried out under inert atmospheres and at elevated temperatures to ensure high yields.
Major Products
The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, coupling with aryl halides can produce biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
科学的研究の応用
(3-Bromobenzo[b]thiophen-2-yl)zinc bromide has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: It can be employed in the modification of biomolecules for studying biological processes.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It finds applications in the production of advanced materials and fine chemicals.
作用機序
The mechanism by which (3-Bromobenzo[b]thiophen-2-yl)zinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with transition metal catalysts (e.g., palladium or nickel), leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved include:
Transmetalation: The transfer of the organozinc moiety to a transition metal catalyst.
Reductive Elimination: The formation of the final product through the reductive elimination of the transition metal complex.
類似化合物との比較
Similar Compounds
(3-Iodobenzo[b]thiophen-2-yl)zinc iodide: Similar in structure but uses iodine instead of bromine.
(3-Chlorobenzo[b]thiophen-2-yl)zinc chloride: Uses chlorine instead of bromine.
(3-Fluorobenzo[b]thiophen-2-yl)zinc fluoride: Uses fluorine instead of bromine.
Uniqueness
(3-Bromobenzo[b]thiophen-2-yl)zinc bromide is unique due to its specific reactivity and stability in THF. The presence of bromine provides a balance between reactivity and selectivity, making it a versatile reagent in organic synthesis.
特性
分子式 |
C8H4Br2SZn |
|---|---|
分子量 |
357.4 g/mol |
IUPAC名 |
3-bromo-2H-1-benzothiophen-2-ide;bromozinc(1+) |
InChI |
InChI=1S/C8H4BrS.BrH.Zn/c9-7-5-10-8-4-2-1-3-6(7)8;;/h1-4H;1H;/q-1;;+2/p-1 |
InChIキー |
YUSQHVYXNLJWNL-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C2C(=C1)C(=[C-]S2)Br.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


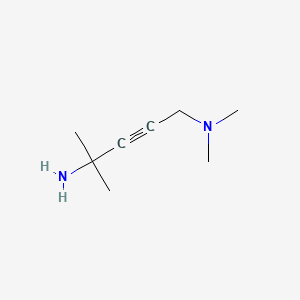
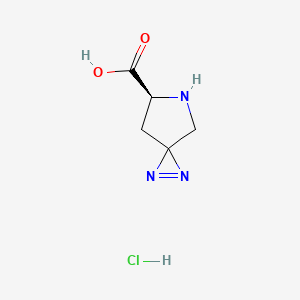
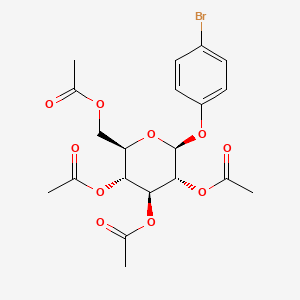
![2-Bromo-1-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanone](/img/structure/B14884739.png)
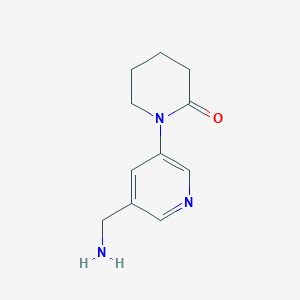
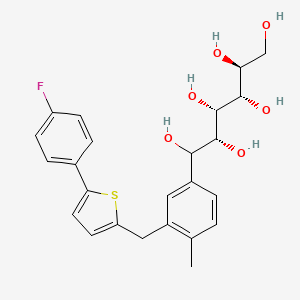
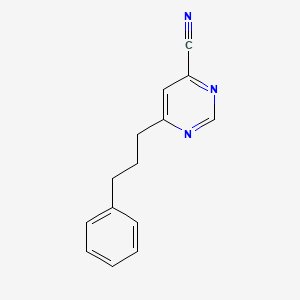
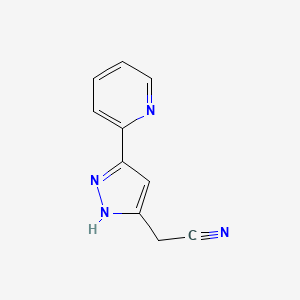
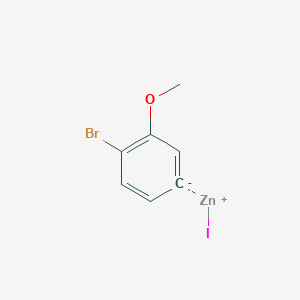
![8-[(2E)-2-benzylidenehydrazinyl]-7-[(2E)-but-2-en-1-yl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14884789.png)
![3-Amino-5-chloro-6-methylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B14884798.png)
